Dehydrocorybulbine

Dopamine D1 Receptor Binding Affinity Analgesia

Dehydrocorybulbine (DHCB) is a quaternary protoberberine alkaloid with a unique polypharmacology profile: potent dopamine D2 receptor antagonism (IC50 0.52 μM), high affinity for sigma-1, sigma-2, and 5-HT7 receptors, and neuraminidase inhibitory activity. Unlike l-THP, DHCB does not induce tolerance in chronic pain models and exhibits 20-fold selectivity for D2 over D1 receptors. This makes it an ideal tool compound for analgesic drug discovery, antipsychotic research, and anti-virulence studies. Order high-purity DHCB today for your research.

Molecular Formula C21H22NO4+
Molecular Weight 352.4 g/mol
Cat. No. B1239679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocorybulbine
Synonymsdehydrocorybulbine
Molecular FormulaC21H22NO4+
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)O)OC)OC)OC
InChIInChI=1S/C21H21NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-11H,7-8H2,1-4H3/p+1
InChIKeyXWCVASCMRTXXRY-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocorybulbine (DHCB) for Research: A Quaternary Isoquinoline Alkaloid with Distinct Dopaminergic and Analgesic Properties


Dehydrocorybulbine (DHCB) is a quaternary protoberberine alkaloid (C21H22NO4+) naturally occurring in the tubers of the traditional Chinese medicinal plant *Corydalis yanhusuo* [1]. It exists as a positively charged quaternary ammonium base, a structural feature that distinguishes it from its tertiary amine analogs and influences its solubility, membrane permeability, and target engagement profiles [2]. DHCB is recognized for its moderate dopamine D2 receptor antagonism, which underlies its antinociceptive activity, and has been shown to be effective in multiple preclinical pain models without inducing tolerance [3].

Why Dehydrocorybulbine Cannot Be Substituted by l-Tetrahydropalmatine or Other Corydalis Alkaloids


Isoquinoline alkaloids from *Corydalis* species exhibit divergent pharmacological profiles due to differences in quaternary vs. tertiary nitrogen status, substitution patterns on the protoberberine scaffold, and stereochemistry [1]. While l-tetrahydropalmatine (l-THP) is the most abundant and well-studied analgesic alkaloid from this plant, it is a tertiary amine with a distinct receptor binding signature. The following quantitative evidence demonstrates that DHCB possesses a unique combination of dopamine receptor subtype selectivity, polypharmacology at non-dopaminergic targets, and an improved tolerability profile that cannot be replicated by simply increasing the dose of l-THP or using a crude extract [2][3].

Quantitative Evidence for Dehydrocorybulbine Differentiation vs. l-THP and Other Analogs


Reduced Dopamine D1 Receptor Affinity vs. l-THP Minimizes Sedative Liability

In a direct comparative radioligand binding assay against the human dopamine D1 receptor, dehydrocorybulbine (DHCB) exhibited a Ki of 1,836 ± 200 nM. In contrast, l-tetrahydropalmatine (l-THP), a primary comparator alkaloid from the same plant, displayed a Ki of 94 ± 9 nM [1]. This approximately 20-fold lower affinity for the D1 receptor suggests that DHCB has a significantly reduced potential for D1-mediated side effects, such as sedation and extrapyramidal symptoms, at doses required for D2-mediated analgesia.

Dopamine D1 Receptor Binding Affinity Analgesia

Comparable Dopamine D2 Antagonism Underpins Non-Opioid Analgesic Efficacy

Dehydrocorybulbine and l-THP both act as dopamine D2 receptor antagonists, a mechanism linked to their antinociceptive effects. In a functional assay measuring inhibition of dopamine-stimulated [35S]GTPγS binding at human D2 receptors, DHCB exhibited an IC50 of 0.52 μM (0.24-1.12 μM, 95% CI), while l-THP showed an IC50 of 0.32 μM (0.24-0.41 μM, 95% CI) [1]. The values are comparable, indicating that DHCB achieves similar potency at the primary analgesic target while offering a different selectivity profile at other dopamine receptor subtypes.

Dopamine D2 Receptor Analgesic Non-Opioid

Lack of Antinociceptive Tolerance: A Differentiating Advantage Over Morphine

In a 7-day repeated dosing study in mice, dehydrocorybulbine (10 mg/kg, i.p.) maintained its full antinociceptive effect in the tail-flick assay, with no significant decrease in latency over the course of treatment. In stark contrast, morphine (10 mg/kg, i.p.) administered under the identical protocol resulted in complete tolerance by day 5, with tail-flick latency returning to saline control levels [1]. This lack of tolerance is a critical differentiator for chronic pain management applications.

Analgesic Tolerance Chronic Pain Non-Addictive

Unique Polypharmacology: High Affinity for Sigma-1, Sigma-2, and 5-HT7 Receptors

Beyond dopamine receptors, dehydrocorybulbine exhibits high to moderate binding affinities for sigma-1, sigma-2, and serotonin 5-HT7 receptors, a polypharmacological profile not shared by l-THP [1]. While exact Ki values are not disclosed in the abstract, the study notes that DHCB displays 'high to moderate binding affinities' to these targets and subsequently demonstrates efficacy in reversing apomorphine- and MK-801-induced behavioral deficits in mouse models of schizophrenia [1]. This unique receptor interaction profile suggests that DHCB may be a superior lead for treating negative and cognitive symptoms of schizophrenia compared to more selective dopaminergic agents.

Sigma Receptor 5-HT7 Receptor Antipsychotic Polypharmacology

Quaternary Ammonium Structure Confers Enhanced Neuraminidase Inhibition

As a quaternary isoquinoline alkaloid, dehydrocorybulbine possesses a permanent positive charge that enhances its inhibitory activity against bacterial neuraminidase (NA) compared to structurally related tertiary alkaloids. In a panel of 10 alkaloids from *Corydalis turtschaninovii*, the seven quaternary alkaloids (including DHCB) exhibited IC50 values ranging from 12.8 ± 1.5 to 65.2 ± 4.5 μM against *C. perfringens* NA, which were significantly more potent than the tertiary alkaloids 8-10 [1]. This structure-activity relationship demonstrates that the quaternary nitrogen is a key determinant of NA inhibitory potency.

Neuraminidase Inhibitor Quaternary Alkaloid Antimicrobial

High-Impact Research and Industrial Applications for Dehydrocorybulbine


Development of Non-Addictive Analgesics for Chronic Pain

Dehydrocorybulbine is an ideal candidate for analgesic drug discovery programs targeting chronic inflammatory and neuropathic pain. Its potent D2 antagonism (IC50 = 0.52 μM) [1] and complete lack of tolerance in rodent models [1] provide a robust scientific foundation for developing a new class of non-opioid pain therapeutics. Researchers should prioritize DHCB over l-THP in chronic pain studies to avoid the sedation and tolerance liabilities associated with other *Corydalis* alkaloids.

Antipsychotic Lead Optimization Targeting Negative and Cognitive Symptoms

The unique polypharmacology of DHCB, encompassing high affinity for sigma-1, sigma-2, and 5-HT7 receptors in addition to dopamine D2 antagonism [2], positions it as a compelling lead compound for next-generation antipsychotics. Preclinical studies have shown that DHCB reverses apomorphine- and MK-801-induced behavioral deficits, which model positive, negative, and cognitive symptoms of schizophrenia [2]. This profile distinguishes DHCB from typical antipsychotics that primarily target D2 receptors and often fail to address cognitive impairment.

Probe Compound for Dissecting Dopamine D2 vs. D1 Receptor Function

With its 20-fold lower affinity for D1 receptors compared to l-THP (Ki = 1,836 nM vs. 94 nM) [3] and comparable potency at D2 receptors [1], DHCB serves as a valuable pharmacological tool for *in vivo* studies aimed at dissecting the specific contributions of D2 versus D1 receptor pathways in pain, reward, and motor control. This selectivity profile allows researchers to achieve D2-mediated effects while minimizing confounding D1-mediated outcomes.

Neuraminidase Inhibitor for Antimicrobial Virulence Studies

As a quaternary isoquinoline alkaloid with demonstrated neuraminidase inhibitory activity (class IC50 range: 12.8-65.2 μM) [4], DHCB is a suitable tool compound for investigating the role of bacterial neuraminidase in pathogenesis and biofilm formation. Its use in anti-virulence research is supported by its structural similarity to other potent NA-inhibiting quaternary alkaloids and its distinct mechanism of action compared to conventional antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrocorybulbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.